1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
CAS No.: 1199-65-1
Cat. No.: VC20947321
Molecular Formula: C9H12INO2
Molecular Weight: 293.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1199-65-1 |
|---|---|
| Molecular Formula | C9H12INO2 |
| Molecular Weight | 293.1 g/mol |
| IUPAC Name | methyl 1-ethylpyridin-1-ium-4-carboxylate;iodide |
| Standard InChI | InChI=1S/C9H12NO2.HI/c1-3-10-6-4-8(5-7-10)9(11)12-2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | NGEAJXXGUZQCPN-UHFFFAOYSA-M |
| SMILES | CC[N+]1=CC=C(C=C1)C(=O)OC.[I-] |
| Canonical SMILES | CC[N+]1=CC=C(C=C1)C(=O)OC.[I-] |
Introduction
Chemical Identity and Structure
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide is a quaternary pyridinium salt characterized by a positively charged nitrogen atom on the pyridine ring. The compound's detailed identification parameters are presented in Table 1.
Chemical Identifiers
The compound can be identified through various standardized chemical identifiers that enable consistent reference across scientific literature and databases.
Table 1: Chemical Identifiers of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
Common Synonyms
The compound is also known by alternative names in scientific literature and commercial contexts:
Physical and Chemical Properties
The physical and chemical properties of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide determine its behavior in various experimental conditions and applications.
Physical State and Appearance
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide typically appears as crystals or crystalline powder. The color can range from light yellow to brown, depending on purity and environmental conditions . The compound is available in high purity formulations, generally ≥97.0% as determined by titrimetric analysis .
Thermal Properties and Stability
Table 2: Physical Properties of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
Chemical Reactivity
As a quaternary pyridinium salt, this compound demonstrates characteristic reactivity patterns. The positively charged nitrogen center makes it susceptible to nucleophilic attack, while the methoxycarbonyl group provides additional reactivity sites. The compound's charge transfer characteristics are influenced by solvent polarity, affecting its reactivity patterns when interacting with nucleophiles or other reactants.
Synthesis Methods
The preparation of 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide involves specific synthetic pathways that yield the desired quaternary pyridinium salt.
General Synthetic Route
The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with alkylating agents followed by quaternization steps to form the pyridinium salt. The process generally includes:
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Starting with a suitable 4-substituted pyridine compound containing the methoxycarbonyl group
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Quaternization of the pyridine nitrogen with an ethylating agent (typically ethyl iodide)
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Isolation and purification of the resulting quaternary salt
The reaction proceeds through nucleophilic substitution, where the lone pair on the pyridine nitrogen attacks the ethyl iodide, forming the quaternary ammonium salt.
Applications and Uses
1-Ethyl-4-(methoxycarbonyl)pyridinium iodide has found utility in multiple scientific domains, demonstrating its versatility as a research tool and chemical reagent.
Analytical Applications
The compound has been employed as a probe for micropolarity determinations, making it valuable in studying solvent properties and microenvironments . It serves as a sensitive indicator of local polarity in complex systems.
Synthetic Applications
In organic synthesis, the compound functions as an effective reagent for synthesizing various organic compounds such as esters and amines. Its ability to facilitate specific chemical transformations under controlled conditions makes it valuable in preparing complex organic molecules.
Biochemical Studies
Researchers have explored this compound for its potential to inhibit bacterial and fungal growth by interacting with cell membranes, potentially disrupting cellular metabolism. This application highlights its potential in biochemical and pharmaceutical research.
Polymer Chemistry
As a catalyst in polymer synthesis, 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide helps control reaction conditions, leading to polymers with desired properties. Its catalytic activity makes it useful in developing specialized polymer materials.
Advanced Materials
The compound has been used in the preparation of related materials, including 1-ethyl-4-(methoxycarbonyl)pyridinium tetrakis(4-phenoxyphenyl)borate, suggesting applications in materials science .
Research Findings
Scientific investigations involving 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide have yielded valuable insights into its behavior in various systems and its potential applications.
Charge Transfer Studies
Research on this compound includes studies on charge transfer complexes using semi-empirical molecular orbital methods combined with UV-Visible spectroscopy. These investigations have provided insights into the compound's electronic properties and how they influence its reactivity.
Ion Association Behavior
The ion association/dissociation behavior of 1-ethyl-4-(methoxycarbonyl)pyridinium iodide in various ionic and molecular liquids has been studied through mathematical and computational modeling . This research helps understand how the compound behaves in different solvent environments and its potential applications in solution chemistry.
Salts in Salts Research
Advanced research involving this compound includes studies on "Salts Dissolved in Salts," which explore the probability distribution and behavior of the 1-ethyl-4-(methoxycarbonyl)pyridinium cation in complex ionic environments . This research contributes to fundamental understanding of ion pairing and ionic interactions in concentrated salt systems.
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